molecular formula C9H3Cl3FN B11860031 2,3,4-Trichloro-8-fluoroquinoline

2,3,4-Trichloro-8-fluoroquinoline

Cat. No.: B11860031
M. Wt: 250.5 g/mol
InChI Key: OHTNRVDIRXVPRH-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-8-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4-trichloroaniline with fluorinating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trichloro-8-fluoroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-8-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, preventing DNA replication and leading to cell death. In anticancer research, it may interfere with topoisomerase enzymes, disrupting DNA repair and replication in cancer cells .

Comparison with Similar Compounds

  • 3,4-Dichloro-8-fluoroquinoline
  • 6-Fluoro-2-cyanoquinolone
  • 5,7,8-Trifluoroquinoline

Comparison: 2,3,4-Trichloro-8-fluoroquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the quinoline ring. This unique substitution pattern enhances its biological activity and chemical stability compared to other fluorinated quinolines. The presence of multiple halogen atoms also allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H3Cl3FN

Molecular Weight

250.5 g/mol

IUPAC Name

2,3,4-trichloro-8-fluoroquinoline

InChI

InChI=1S/C9H3Cl3FN/c10-6-4-2-1-3-5(13)8(4)14-9(12)7(6)11/h1-3H

InChI Key

OHTNRVDIRXVPRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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